Bafetinib

Catalog No.
S548102
CAS No.
859212-16-1
M.F
C30H31F3N8O
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bafetinib

CAS Number

859212-16-1

Product Name

Bafetinib

IUPAC Name

4-[[(3S)-3-(dimethylamino)pyrrolidin-1-yl]methyl]-N-[4-methyl-3-[(4-pyrimidin-5-ylpyrimidin-2-yl)amino]phenyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C30H31F3N8O

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C30H31F3N8O/c1-19-4-7-23(13-27(19)39-29-36-10-8-26(38-29)22-14-34-18-35-15-22)37-28(42)20-5-6-21(25(12-20)30(31,32)33)16-41-11-9-24(17-41)40(2)3/h4-8,10,12-15,18,24H,9,11,16-17H2,1-3H3,(H,37,42)(H,36,38,39)/t24-/m0/s1

InChI Key

ZGBAJMQHJDFTQJ-DEOSSOPVSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Solubility

Soluble in DMSO, not in water

Synonyms

INNO406; INNO-406; INNO 406; NS187; NS-187; NS 187; Bafetinib.

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CCC(C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)CN3CC[C@@H](C3)N(C)C)C(F)(F)F)NC4=NC=CC(=N4)C5=CN=CN=C5

Description

The exact mass of the compound Bafetinib is 576.25729 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Mechanisms of Action

Bafetinib primarily functions by inhibiting a kinase called c-KIT. Mutations in the c-KIT gene can lead to uncontrolled cell growth and the development of certain cancers, particularly gastrointestinal stromal tumors (GIST) []. Bafetinib binds to the c-KIT protein, blocking its activity and hindering the cancer cell's ability to receive growth signals.

In addition to c-KIT, Bafetinib may also have inhibitory effects on other kinases, such as FLT3 and PDGFR []. These kinases are also implicated in the development of various malignancies, and their inhibition by Bafetinib could contribute to its therapeutic effects.

Preclinical Studies

Preclinical studies using cell lines and animal models have shown promise for Bafetinib's effectiveness against cancers harboring c-KIT mutations. These studies have demonstrated Bafetinib's ability to suppress tumor cell proliferation, induce cell death (apoptosis), and reduce tumor growth [, ].

Preclinical research also explores potential mechanisms of resistance to Bafetinib, which is crucial for developing strategies to overcome treatment failure.

Clinical Trials

Bafetinib has been evaluated in clinical trials for various cancers, including GIST, mast cell leukemia, and acute myeloid leukemia (AML). These trials assess the drug's safety, efficacy, and optimal dosing regimens in human patients.

The most established clinical application of Bafetinib is in the treatment of advanced GIST with specific c-KIT mutations. Clinical trials have shown significant response rates and improved progression-free survival for patients treated with Bafetinib [].

Future Directions

Research on Bafetinib continues to explore its potential applications in cancer treatment. This includes:

  • Identifying additional cancer types that may benefit from Bafetinib therapy based on specific mutations.
  • Developing combination therapies with other drugs to improve treatment efficacy and overcome resistance.
  • Investigating the use of Bafetinib in earlier stages of cancer as a potential preventative or curative approach.

Bafetinib, also known as INNO-406, is a potent and selective dual inhibitor of the Bcr-Abl and Lyn tyrosine kinases. It is a 2-phenylaminopyrimidine derivative with the chemical formula C30H31F3N8O and a molecular weight of approximately 576.615 g/mol. This compound was designed to overcome the limitations associated with existing therapies for Bcr-Abl-positive leukemias, particularly in cases resistant to imatinib, by targeting the Bcr-Abl fusion protein and other related kinases effectively .

Bafetinib acts as a dual inhibitor, targeting two tyrosine kinases:

  • Bcr-Abl: A fusion protein responsible for the uncontrolled growth of cancer cells in CML [].
  • Lyn: A kinase involved in cell signaling pathways promoting cancer cell survival [].

By inhibiting these kinases, Bafetinib disrupts cancer cell growth and survival pathways, potentially leading to cell death [, ].

As Bafetinib is still under investigation, comprehensive safety data is not yet available. However, pre-clinical studies suggest potential side effects like diarrhea, rash, and fatigue []. Further research is needed to determine its complete safety profile in humans.

Limitations

  • Bafetinib is currently in Phase II clinical trials, and its long-term safety and efficacy are not yet fully established [].
  • Detailed information on its synthesis, physical properties, and comprehensive safety data is limited due to its investigational status.

Future Directions

Ongoing research on Bafetinib is focused on:

  • Clinical trials: Evaluating its efficacy and safety in patients with CML, particularly those resistant to other TKIs [].
  • Combination therapies: Investigating the potential benefits of combining Bafetinib with other drugs to enhance treatment outcomes [].
Starting from readily available precursors. The key steps typically include:

  • Formation of the Pyrimidine Ring: This involves cyclization reactions where appropriate amines and carbonyl compounds are reacted under acidic or basic conditions.
  • Introduction of Functional Groups: Various functional groups such as trifluoromethyl and phenyl groups are introduced through electrophilic substitutions or coupling reactions.
  • Final Coupling Steps: The final product is obtained through coupling reactions that yield the complete structure of Bafetinib.

The detailed synthetic pathway can vary based on specific laboratory protocols but generally adheres to principles of organic synthesis focusing on yield optimization and purity .

Bafetinib exhibits significant biological activity against various cancer cell lines, particularly those expressing Bcr-Abl. It has been shown to suppress the growth of leukemic cell lines such as K562 and KU812, as well as primary patient-derived cells resistant to imatinib. Additionally, Bafetinib enhances the sensitivity of multidrug-resistant cells to chemotherapeutic agents like doxorubicin and paclitaxel by reversing drug efflux mechanisms mediated by ATP-binding cassette transporters .

Bafetinib is primarily used in oncology for treating chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) characterized by the presence of the Bcr-Abl fusion protein. Its ability to inhibit both wild-type and mutant forms of Bcr-Abl makes it a valuable therapeutic option for patients who have developed resistance to first-line therapies like imatinib. Additionally, its role in reversing multidrug resistance positions it as a potential candidate for combination therapies in cancer treatment .

Studies have demonstrated that Bafetinib interacts with various proteins involved in signaling pathways beyond just tyrosine kinases. It has been shown to phosphorylate several targets including CD19, CD72, and SYK, indicating its broader impact on immune signaling pathways . Furthermore, interaction studies have highlighted its ability to sensitize ABCB1- and ABCG2-overexpressing cells to chemotherapeutic agents by blocking the efflux function of these transporters, thus increasing intracellular drug accumulation .

Bafetinib shares structural similarities with several other tyrosine kinase inhibitors but is unique due to its dual inhibition profile against both Bcr-Abl and Lyn kinases. Below is a comparison with similar compounds:

Compound NameTarget KinasesIC50 (nM)Unique Features
ImatinibBcr-Abl30First-generation inhibitor; less effective on mutations
NilotinibBcr-Abl30More effective against certain mutations than imatinib
DasatinibBcr-Abl/Src0.7Broader spectrum; effective against many mutations
PonatinibBcr-Abl0.5Effective against T315I mutation; broader activity
BafetinibBcr-Abl/Lyn11/22Dual inhibition; effective against resistant strains

Bafetinib's ability to target both Bcr-Abl and Lyn distinguishes it from other inhibitors that primarily focus on single targets, making it particularly useful in overcoming resistance mechanisms seen in various leukemias .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

2

Exact Mass

576.25729213 g/mol

Monoisotopic Mass

576.25729213 g/mol

Heavy Atom Count

42

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

NVW4Z03I9B

Pharmacology

Bafetinib is an orally active 2-phenylaminopyrimidine derivative with potential antineoplastic activity. INNO-406 specifically binds to and inhibits the Bcr/Abl fusion protein tyrosine kinase, an abnormal enzyme produced by Philadelphia chromosomal translocation associated with chronic myeloid leukemia (CML). Furthermore, this agent also inhibits the Src-family member Lyn tyrosine kinase, upregulated in imatinib-resistant CML cells and in a variety of solid cancer cell types. The inhibitory effect of INNO-406 on these specific tyrosine kinases decreases cellular proliferation and induces apoptosis. A high percentage of CML patients are refractory to imatinib, which sometimes results from point mutations occurring in the kinase domain of the Bcr/Abl fusion product. Due to its dual inhibitory activity, INNO-406 has been shown to overcome this particular drug resistance and to be a potent and effective agent in the treatment of imatinib-resistant CML.

MeSH Pharmacological Classification

Protein Kinase Inhibitors

KEGG Target based Classification of Drugs

Protein kinases
Non-receptor tyrosine kinases
SRC family
LYN [HSA:4067] [KO:K05854]

Other CAS

859212-16-1

Wikipedia

Bafetinib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Modify: 2023-08-15
1: Peter B, Hadzijusufovic E, Blatt K, Gleixner KV, Pickl WF, Thaiwong T, Yuzbasiyan-Gurkan V, Willmann M, Valent P. KIT polymorphisms and mutations determine responses of neoplastic mast cells to bafetinib (INNO-406). Exp Hematol. 2010 Sep;38(9):782-91. doi: 10.1016/j.exphem.2010.05.004. Epub 2010 May 26. PubMed PMID: 20685234.
2: Kantarjian H, le Coutre P, Cortes J, Pinilla-Ibarz J, Nagler A, Hochhaus A, Kimura S, Ottmann O. Phase 1 study of INNO-406, a dual Abl/Lyn kinase inhibitor, in Philadelphia chromosome-positive leukemias after imatinib resistance or intolerance. Cancer. 2010 Jun 1;116(11):2665-72. doi: 10.1002/cncr.25079. PubMed PMID: 20310049; PubMed Central PMCID: PMC2876208.
3: Rix U, Remsing Rix LL, Terker AS, Fernbach NV, Hantschel O, Planyavsky M, Breitwieser FP, Herrmann H, Colinge J, Bennett KL, Augustin M, Till JH, Heinrich MC, Valent P, Superti-Furga G. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells. Leukemia. 2010 Jan;24(1):44-50. doi: 10.1038/leu.2009.228. Epub 2009 Nov 5. PubMed PMID: 19890374.
4: Kamitsuji Y, Kuroda J, Kimura S, Toyokuni S, Watanabe K, Ashihara E, Tanaka H, Yui Y, Watanabe M, Matsubara H, Mizushima Y, Hiraumi Y, Kawata E, Yoshikawa T, Maekawa T, Nakahata T, Adachi S. The Bcr-Abl kinase inhibitor INNO-406 induces autophagy and different modes of cell death execution in Bcr-Abl-positive leukemias. Cell Death Differ. 2008 Nov;15(11):1712-22. doi: 10.1038/cdd.2008.107. Epub 2008 Jul 11. PubMed PMID: 18617896.
5: Morinaga K, Yamauchi T, Kimura S, Maekawa T, Ueda T. Overcoming imatinib resistance using Src inhibitor CGP76030, Abl inhibitor nilotinib and Abl/Lyn inhibitor INNO-406 in newly established K562 variants with BCR-ABL gene amplification. Int J Cancer. 2008 Jun 1;122(11):2621-7. doi: 10.1002/ijc.23435. PubMed PMID: 18338755.
6: Deguchi Y, Kimura S, Ashihara E, Niwa T, Hodohara K, Fujiyama Y, Maekawa T. Comparison of imatinib, dasatinib, nilotinib and INNO-406 in imatinib-resistant cell lines. Leuk Res. 2008 Jun;32(6):980-3. doi: 10.1016/j.leukres.2007.11.008. Epub 2008 Jan 8. PubMed PMID: 18191450.
7: Pan J, Quintás-Cardama A, Manshouri T, Cortes J, Kantarjian H, Verstovsek S. Sensitivity of human cells bearing oncogenic mutant kit isoforms to the novel tyrosine kinase inhibitor INNO-406. Cancer Sci. 2007 Aug;98(8):1223-5. Epub 2007 May 22. PubMed PMID: 17517053.
8: Kuroda J, Kimura S, Strasser A, Andreeff M, O'Reilly LA, Ashihara E, Kamitsuji Y, Yokota A, Kawata E, Takeuchi M, Tanaka R, Tabe Y, Taniwaki M, Maekawa T. Apoptosis-based dual molecular targeting by INNO-406, a second-generation Bcr-Abl inhibitor, and ABT-737, an inhibitor of antiapoptotic Bcl-2 proteins, against Bcr-Abl-positive leukemia. Cell Death Differ. 2007 Sep;14(9):1667-77. Epub 2007 May 18. PubMed PMID: 17510658.
9: Maekawa T. [Innovation of clinical trials for anti-cancer drugs in Japan--proposals from academia with special reference to the development of novel Bcr-Abl/Lyn tyrosine kinase inhibitor INNO-406 (NS-187) for imatinib-resistant chronic myelogenous leukemia]. Gan To Kagaku Ryoho. 2007 Feb;34(2):301-4. Japanese. PubMed PMID: 17301549.
10: Niwa T, Asaki T, Kimura S. NS-187 (INNO-406), a Bcr-Abl/Lyn dual tyrosine kinase inhibitor. Anal Chem Insights. 2007 Nov 14;2:93-106. PubMed PMID: 19662183; PubMed Central PMCID: PMC2716809.
11: Yokota A, Kimura S, Masuda S, Ashihara E, Kuroda J, Sato K, Kamitsuji Y, Kawata E, Deguchi Y, Urasaki Y, Terui Y, Ruthardt M, Ueda T, Hatake K, Inui K, Maekawa T. INNO-406, a novel BCR-ABL/Lyn dual tyrosine kinase inhibitor, suppresses the growth of Ph+ leukemia cells in the central nervous system, and cyclosporine A augments its in vivo activity. Blood. 2007 Jan 1;109(1):306-14. Epub 2006 Sep 5. PubMed PMID: 16954504.

Explore Compound Types